7-(2-chlorobenzyl)-8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(2-chlorobenzyl)-8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H27ClN6O2 and its molecular weight is 430.94. The purity is usually 95%.
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Scientific Research Applications
Psychotropic Potential and Receptor Affinity
Research has shown that derivatives of 7-(2-chlorobenzyl)-8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exhibit significant psychotropic potential. These compounds have been designed as potential ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating their use in exploring antidepressant and anxiolytic-like activities. For instance, specific derivatives demonstrated potent ligand activity for these serotonin receptors, displaying anxiolytic and antidepressant properties in various animal models. The modification of the arylalkyl/allyl substituent in the purine structure has been crucial for enhancing the psychotropic profile of these compounds (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Effects
Further studies have expanded into the analgesic and anti-inflammatory properties of related compounds. By synthesizing new derivatives and evaluating their pharmacological effects in vivo, researchers have identified several compounds with significant analgesic activity. These findings suggest a new class of analgesic and anti-inflammatory agents, underscoring the therapeutic potential of such derivatives beyond their psychotropic effects (Zygmunt et al., 2015).
Molecular and Structural Studies
Molecular studies and structural analysis have contributed to understanding the interaction patterns of these compounds with targeted receptors. By employing computational and experimental techniques, researchers have elucidated the binding modes, contributing to a deeper understanding of their pharmacological actions. These insights are instrumental in guiding the design of new derivatives with optimized therapeutic profiles (Jurczyk et al., 2004).
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN6O2/c1-4-26-9-11-27(12-10-26)14-17-23-19-18(20(29)25(3)21(30)24(19)2)28(17)13-15-7-5-6-8-16(15)22/h5-8H,4,9-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGPSUBDLCJSDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.